REACTION_CXSMILES
|
[CH3:1][C:2]1[N:12](CC2C=CC(C3C=CC=CC=3)=CC=2)[C:5]2=[N:6][C:7]([C:10]#[N:11])=[CH:8][CH:9]=[C:4]2[N:3]=1.CC1N(CC2C=CC(C3C=CC=CC=3)=CC=2)C2C(N=1)=NC(C#N)=CC=2>>[CH3:1][C:2]1[NH:3][C:4]2[C:5]([N:12]=1)=[N:6][C:7]([C:10]#[N:11])=[CH:8][CH:9]=2
|
Name
|
2-methyl-3-(4-phenylbenzyl)-3H-imidazo[4,5-b]pyridine-5-carbonitrile
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC=2C(=NC(=CC2)C#N)N1CC1=CC=C(C=C1)C1=CC=CC=C1
|
Name
|
2-methyl-1-(4-phenylbenzyl)-1H-imidazo[4,5-b]pyridine-5-carbonitrile
|
Quantity
|
113 mg
|
Type
|
reactant
|
Smiles
|
CC=1N(C=2C(=NC(=CC2)C#N)N1)CC1=CC=C(C=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC=1NC=2C(=NC(=CC2)C#N)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: CALCULATEDPERCENTYIELD | 293% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |